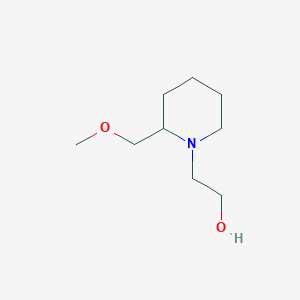

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol

Description

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol is a piperidine derivative characterized by a methoxymethyl group at the 2-position of the piperidine ring and an ethanol moiety attached to the nitrogen atom (piperidin-1-yl). This compound combines the structural features of a six-membered saturated ring (piperidine) with ether (methoxymethyl) and hydroxyl (ethanol) functional groups. Piperidine derivatives are widely explored in medicinal chemistry due to their bioavailability and ability to interact with biological targets such as enzymes and receptors .

For instance, describes the synthesis of ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate using NaBH3CN as a reducing agent, suggesting similar strategies could apply to this compound .

Properties

IUPAC Name |

2-[2-(methoxymethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-12-8-9-4-2-3-5-10(9)6-7-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEQELVEKSTRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This is followed by the reaction with ethylene oxide to form the ethanol moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding piperidine derivative without the ethanol moiety.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

The table below compares 2-(2-Methoxymethyl-piperidin-1-yl)-ethanol with five structurally related compounds, highlighting molecular features, physicochemical properties, and biological relevance:

Substituent Effects on Properties and Activity

Methoxymethyl vs. Methoxy Groups

The methoxymethyl group at the 2-position introduces steric bulk and enhanced hydrophilicity compared to the simpler methoxy group in 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol . This difference may influence solubility in polar solvents like ethanol (, Table 1) and reactivity in nucleophilic substitutions .

Aromatic vs. Aliphatic Substituents

The benzyl-substituted 2-Piperidineethanol,1-(phenylmethyl)- exhibits aromaticity, which increases molecular weight (219.32 g/mol) and likely reduces water solubility compared to aliphatic analogs. Its hazards (e.g., H302 for acute toxicity) highlight the impact of aromatic groups on biological interactions .

Ring Size Variations

Replacing piperidine with pyrrolidine (a five-membered ring) in 2-(1-Methylpyrrolidin-2-yl)ethanol alters conformational flexibility and lipophilicity. Smaller rings may enhance membrane permeability, a critical factor in drug design .

Biological Activity

2-(2-Methoxymethyl-piperidin-1-yl)-ethanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxymethyl group and an ethanol moiety. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It modulates their activity, leading to diverse biological effects. Specific molecular targets include:

- Enzymes : The compound may act as an inhibitor or activator, influencing metabolic pathways.

- Receptors : It has the potential to interact with neurotransmitter receptors, impacting neurological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections. For instance, structural analogs have shown promising results in inhibiting viral replication in vitro.

- Cytotoxicity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems may lead to applications in treating neurological disorders.

Case Studies and Experimental Data

A review of the literature reveals several key studies that highlight the biological activity of this compound:

-

Antiviral Studies : In a study assessing the antiviral properties of related piperidine compounds, this compound exhibited moderate antiviral activity against the measles virus with an effective concentration (EC50) in the low micromolar range .

Compound EC50 (μM) Solubility (μg/ml) This compound 3.0 62 Primary Alcohol Derivative 2.7 62 -

Cytotoxicity Assays : In vitro tests on various cancer cell lines demonstrated that modifications to the piperidine structure can enhance cytotoxicity, with some analogs achieving IC50 values as low as 7.9 μM .

Cell Line IC50 (μM) Breast Cancer 7.9 Ovarian Cancer 92 Colorectal Cancer 12 - Pharmacokinetic Studies : The compound shows moderate metabolic stability in human liver microsomes, with approximately 69% parent compound remaining after one hour . This stability is crucial for its potential therapeutic application.

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Key Activity |

|---|---|

| 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine | Moderate enzyme inhibition |

| Benzoylpiperidine derivatives | High MAGL inhibition (IC50 = 80 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.